LogP Enhancement via Gem-Dimethyl Substitution
The target compound exhibits a predicted LogP of 1.58, reflecting the lipophilic contribution of the geminal dimethyl group on the cyclobutane ring . This value is substantially higher than the unsubstituted analog ethyl 6-azaspiro[3.4]octane-8-carboxylate, which lacks the dimethyl substitution and is inherently more polar, making the target compound more suitable for lead series requiring balanced lipophilic permeability profiles .
Supports lipophilic permeability profiling for CNS or antimicrobial series
Predicted value; experimental confirmation recommended
| Evidence Dimension | LogP (Predicted) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | Ethyl 6-azaspiro[3.4]octane-8-carboxylate; no 2,2-dimethyl substitution |
| Quantified Difference | Qualitative: Lipophilicity shift imparted by gem-dimethyl substitution alters permeability profile. |
| Conditions | Predicted LogP values; ChemSpace and Leyan databases. |
Why This Matters
A LogP difference of this magnitude can be decisive in multiparameter optimization for CNS penetration or antimicrobial activity.
